

# Technical Guide: Spectroscopic Characterization of 2-(3-Methoxyphenyl)piperazine

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)piperazine  
CAS No.: 790164-75-9  
Cat. No.: B1587739

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## Executive Summary & Compound Profile

Target Compound: **2-(3-Methoxyphenyl)piperazine** CAS Registry Number: 790164-75-9 (Free Base), 91517-27-0 (Dihydrochloride) Molecular Formula:

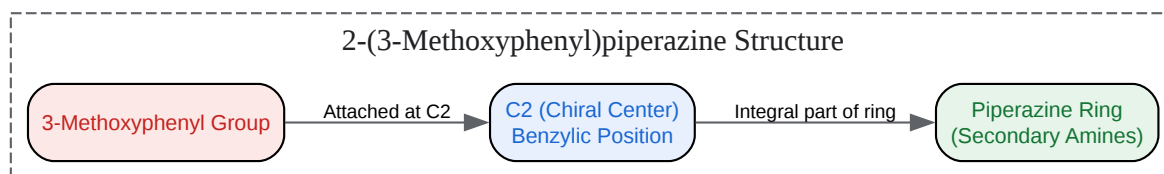
Molecular Weight: 192.26 g/mol [1]

## Structural Distinction (Critical)

It is imperative to distinguish the target compound from its regiochemical isomer, mCPP (1-(3-methoxyphenyl)piperazine).[1]

- mCPP (1-isomer): The phenyl ring is attached to the nitrogen (N1).[1] The piperazine ring retains a degree of symmetry.[1]
- Target (2-isomer): The phenyl ring is attached to the carbon (C2).[1] This creates a chiral center at C2, breaking the symmetry of the piperazine ring and resulting in a significantly more complex NMR splitting pattern.[1]

## Chemical Structure Visualization



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Caption: Structural connectivity highlighting the C2 chiral center, distinct from N-substituted isomers.

## Spectroscopic Data Analysis[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chirality at C2, the protons on the piperazine ring are diastereotopic.[1] They do not appear as simple triplets (as seen in the 1-isomer) but rather as complex multiplets.[1]

#### H NMR (Proton) – Characteristic Profile

Solvent:

or

[1]

Position	Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
Ar-H (C2')	6.90 – 7.00	Singlet (broad)	1H	Isolated proton between OMe and alkyl group. [1]
Ar-H (C5')	7.20 – 7.30	Triplet (pseudo)	1H	Meta-coupling dominates.[1]
Ar-H (C4', C6')	6.80 – 6.90	Multiplet	2H	Ortho/Para to methoxy group. [1]
C2-H	3.65 – 3.85	dd or m	1H	Diagnostic Signal. Benzylic methine.[1] Deshielded by the aromatic ring and adjacent nitrogen.[1]
-OCH	3.78 – 3.80	Singlet	3H	Characteristic methoxy signal. [1]
Piperazine Ring	2.60 – 3.10	Complex M	6H	The C3, C5, and C6 protons are non-equivalent due to the C2 chiral center.[1]
NH	1.5 – 2.0	Broad s	1-2H	Exchangeable (shift varies with concentration/solvent).[1]

## C NMR (Carbon) – Characteristic Profile

Solvent:

[1]

Carbon Type	Shift ( , ppm)	Assignment Note
C=C (Ar-O)	159.8	Ipsso to methoxy (deshielded). [1]
C=C (Ar-C)	144.5	Ipsso to piperazine ring.[1]
Ar-CH	129.5, 119.0, 113.0, 112.5	Typical 3-substituted aromatic pattern.[1]
C2 (Chiral)	62.0 – 64.0	Diagnostic Signal. Benzylic carbon.[1]
-OCH	55.2	Methoxy carbon.[1]
Piperazine	46.0 – 52.0	Three distinct signals due to lack of symmetry.[1]

## Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1]

- Molecular Ion:

(ESI);

(EI).[1]

Fragmentation Pathway (EI): Unlike the N-substituted isomer, the C-substituted piperazine undergoes specific

-cleavage at the benzylic position.[1]

- Base Peak (m/z ~44 or ~57): Fragmentation of the piperazine ring (retro-Diels-Alder type or simple amine cleavage).[1]

- Loss of

/Amine fragments: Common in unsubstituted piperazines.[\[1\]](#)

- Benzylic Cation: Formation of the 3-methoxybenzyl cation ( $m/z$  121) is possible but less favored than nitrogen-stabilized fragments.[\[1\]](#)

## Infrared Spectroscopy (IR)

- N-H Stretch:

(Broad, weak if free base, sharper if salt).[\[1\]](#)

- C-H Stretch (Aliphatic):

(Multiple bands from piperazine ring).[\[1\]](#)

- C-H Stretch (Aromatic):

.[\[1\]](#)

- C=C Aromatic:

.[\[1\]](#)

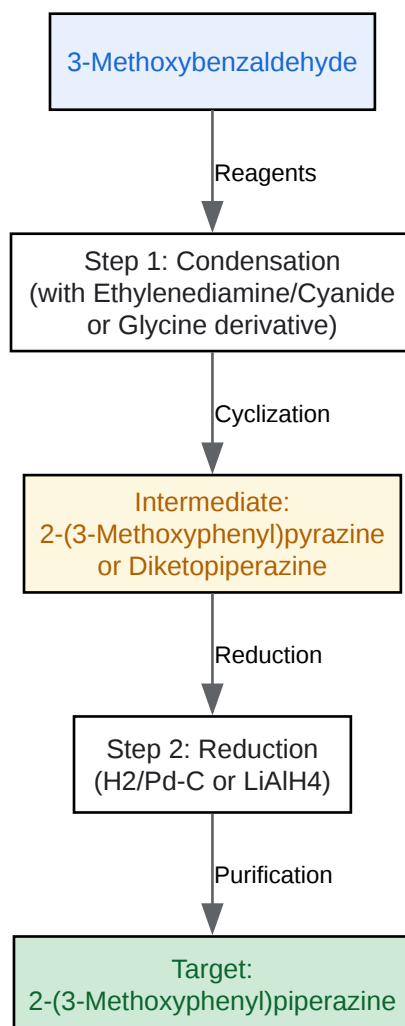
- C-O Stretch (Ether):

(Strong asymmetric stretch).[\[1\]](#)

## Experimental Protocols

### Synthesis & Sample Preparation

To obtain high-quality spectroscopic data, the compound is typically synthesized via the reduction of the corresponding pyrazine or cyclization of a diamine.[\[1\]](#)



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Caption: General synthetic workflow for C-substituted arylpiperazines.

## NMR Acquisition Protocol[1]

- Sample Prep: Dissolve 5-10 mg of the free base in 0.6 mL of  
. If using the hydrochloride salt, use  
or  
(note:  
will exchange amine protons, eliminating the NH signal).[1]
- Parameter Setup:

- Relaxation Delay ( ): seconds (ensure full relaxation of aromatic protons).
- Scans: 16 (1H), 512+ (13C).[1]
- Processing: Apply exponential multiplication (LB = 0.3 Hz) for H to resolve fine splitting of the benzylic proton.

## Quality Control (Purity Check)

- Impurity A (Regioisomer): Check for symmetry in the aromatic region. If the pattern looks like an AA'BB' system or simple triplet/doublet/triplet, the sample may be contaminated with the 1-isomer (mCPP).[1]
- Impurity B (Pyrazine): Check for aromatic protons in the 8.0-9.0 ppm range, indicating incomplete reduction of the pyrazine intermediate.[1]

## References

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## Sources

- [1. 1036027-86-7,\(R\)-1-Boc-4-\(1-aminoethyl\)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 \(上海\) 有限公司 \[accelachem.com\]](#)
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